molecular formula C15H16N2O3S2 B2446256 1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 831198-83-5

1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2446256
CAS No.: 831198-83-5
M. Wt: 336.42
InChI Key: ZTMPSYJTWZSYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of dihydropyrazoles. This compound is characterized by the presence of a methoxyphenyl group, a methylsulfonyl group, and a thiophenyl group attached to a dihydropyrazole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions One common method involves the initial formation of the dihydropyrazole ring through a cyclization reactionThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)-2-methylsulfonyl-5-phenyl-3,4-dihydropyrazole
  • 3-(3-Methoxyphenyl)-2-methylsulfonyl-5-furanyl-3,4-dihydropyrazole
  • 3-(3-Methoxyphenyl)-2-methylsulfonyl-5-pyridyl-3,4-dihydropyrazole

Uniqueness

Compared to similar compounds, 1-methanesulfonyl-5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the thiophenyl group, which may confer distinct electronic and steric propertiesThe combination of the methoxyphenyl, methylsulfonyl, and thiophenyl groups in the dihydropyrazole ring makes this compound a valuable target for further research and development .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-20-12-6-3-5-11(9-12)14-10-13(15-7-4-8-21-15)16-17(14)22(2,18)19/h3-9,14H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMPSYJTWZSYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.